molecular formula C20H16F6N6O2 B13939313 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 276691-44-2

3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13939313
CAS No.: 276691-44-2
M. Wt: 486.4 g/mol
InChI Key: HLOQJMTXQSBGLZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetrazine core, which is a six-membered ring containing four nitrogen atoms, and is substituted with dimethyl and trifluoromethylphenyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

The synthesis of 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide involves multiple steps, starting with the preparation of the tetrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tetrazine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound’s trifluoromethyl groups can participate in radical reactions, leading to the formation of various products depending on the reaction conditions. For example, radical trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, the compound’s stability and reactivity make it a potential candidate for drug development and diagnostic applications. Its ability to form stable complexes with various biomolecules can be exploited for targeted drug delivery and imaging .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound’s tetrazine core can participate in cycloaddition reactions, forming stable adducts with various substrates. This reactivity is often exploited in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Compared to other tetrazine derivatives, 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide stands out due to its enhanced stability and reactivity. Similar compounds include N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and other trifluoromethyl-substituted tetrazines. These compounds share similar structural features but differ in their reactivity and applications. The presence of trifluoromethyl groups in this compound provides unique advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

276691-44-2

Molecular Formula

C20H16F6N6O2

Molecular Weight

486.4 g/mol

IUPAC Name

3,6-dimethyl-1-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C20H16F6N6O2/c1-11-29-32(18(34)28-16-8-4-6-14(10-16)20(24,25)26)12(2)30-31(11)17(33)27-15-7-3-5-13(9-15)19(21,22)23/h3-10H,1-2H3,(H,27,33)(H,28,34)

InChI Key

HLOQJMTXQSBGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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